molecular formula C16H16N2O5S B5682526 methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate

methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate

Cat. No. B5682526
M. Wt: 348.4 g/mol
InChI Key: XIONMPTXZOQNHA-UHFFFAOYSA-N
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Description

Methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate, also known as MSAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSAB is a sulfonamide-based inhibitor that has been used in various studies to investigate its mechanism of action and potential therapeutic benefits.

Mechanism of Action

Methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate acts as a sulfonamide-based inhibitor that targets specific enzymes by binding to the active site of the enzyme. It inhibits the enzyme by preventing the substrate from binding to the enzyme, thereby blocking the enzymatic reaction.
Biochemical and Physiological Effects:
methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate has been shown to have various biochemical and physiological effects, depending on the specific enzyme that it targets. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In enzyme inhibition studies, it has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate in lab experiments include its high potency, specificity, and selectivity. It is also relatively easy to synthesize and can be used in a wide range of applications. However, one limitation of using methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate. One area of interest is the development of new methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate derivatives that can be used as potential therapeutics. Another area of interest is the investigation of the mechanism of action of methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate on specific enzymes and the identification of new drug targets. Additionally, the use of methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate in combination with other drugs to enhance its therapeutic effects is also an area of interest.

Synthesis Methods

The synthesis of methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate involves a multi-step process that includes the reaction of 4-methylbenzenesulfonyl chloride with 4-aminobenzoic acid to form 4-[(4-methylphenyl)sulfonyl]amino]benzoic acid. This is followed by the reaction of the resulting compound with methyl chloroformate to form methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate.

Scientific Research Applications

Methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate has been extensively studied for its potential applications in various fields such as cancer research, enzyme inhibition, and drug discovery. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting specific enzymes that are essential for cancer cell survival. In enzyme inhibition studies, methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate has been used to investigate the mechanism of action of various enzymes and to identify potential drug targets. It has also been used in drug discovery to identify new compounds that can be used as potential therapeutics.

properties

IUPAC Name

methyl 4-[(4-methylphenyl)sulfonylcarbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-11-3-9-14(10-4-11)24(21,22)18-16(20)17-13-7-5-12(6-8-13)15(19)23-2/h3-10H,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIONMPTXZOQNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzoate

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